4-Chloro-2-propoxypyridine
Description
Role of Pyridine (B92270) Derivatives in Advanced Organic Synthesis
Pyridine and its derivatives are of paramount importance in organic synthesis due to their unique structural and electronic characteristics. nih.govnumberanalytics.com The nitrogen atom within the ring imparts a dipole moment and basicity, influencing the molecule's reactivity and solubility. numberanalytics.com This makes pyridine derivatives valuable as scaffolds in medicinal chemistry, often improving the water solubility of potential drug molecules. nih.gov They participate in a wide range of reactions, including nucleophilic and electrophilic substitutions, allowing for the introduction of various functional groups. nih.govnumberanalytics.com This versatility has led to their incorporation into a vast array of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com
Structural Characteristics and Chemical Reactivity of Halogenated Pyridine Scaffolds
The introduction of a halogen atom to the pyridine ring creates a "halogenated pyridine scaffold," a structure with significantly modified reactivity. The electronegative halogen atom, along with the ring nitrogen, renders the pyridine ring electron-deficient. mdpi.com This π-deficient nature makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). nih.govmdpi.com
Impact of Alkoxy Substitution on Pyridine Chemistry and Synthetic Utility
The presence of an alkoxy group (an alkyl group attached to an oxygen atom) on the pyridine ring introduces an electron-donating substituent. This can influence the electronic nature of the pyridine system, potentially altering its reactivity in substitution reactions. tandfonline.comresearchgate.net For example, the position of the alkoxy group can direct incoming electrophiles or nucleophiles to specific positions on the ring.
In the context of medicinal chemistry, alkoxy groups can impact a molecule's pharmacological profile. Studies have shown that the type of alkoxy group can influence the analgesic and sedative activities of certain pyridine derivatives. mdpi.com For instance, a methoxy (B1213986) group was found to result in higher analgesic potency compared to an ethoxy group in a particular series of compounds. mdpi.com The introduction of an alkoxy group can also affect the selectivity of metal complexation, a property that is crucial in applications such as the separation of radioactive elements. tandfonline.comresearchgate.net
Overview of Research Trajectories for 4-Chloro-2-propoxypyridine and Analogous Compounds
Research into this compound and similar halogenated alkoxypyridines is driven by their potential as versatile building blocks in the synthesis of more complex molecules. The presence of both a chloro and a propoxy group on the pyridine ring offers multiple sites for chemical modification. The chlorine atom at the 4-position can be displaced by various nucleophiles or participate in cross-coupling reactions. The propoxy group at the 2-position can also be subject to chemical transformation.
A key synthetic route to analogous compounds, such as 4-amino-2-propoxypyridine, involves the reaction of a precursor like (1,1-dimethylethyl) N-(2-propoxy-4-pyridinyl)carbamate with trifluoroacetic acid. googleapis.com This highlights the utility of these scaffolds in accessing a range of substituted pyridines. The strategic combination of halogen and alkoxy groups on the pyridine ring provides a platform for the development of new compounds with potential applications in pharmaceuticals and materials science.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C8H10ClNO |
| Molecular Weight | 171.62 g/mol |
| CAS Number | 137435-03-9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-propoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUNMXOWFYTEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC=CC(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744899 | |
| Record name | 4-Chloro-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356087-59-6 | |
| Record name | 4-Chloro-2-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reaction Mechanisms of 4 Chloro 2 Propoxypyridine
Reactivity of the Pyridine (B92270) Ring System in 4-Chloro-2-propoxypyridine
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This fundamental characteristic makes it susceptible to nucleophilic attack, particularly at positions ortho (C2, C6) and para (C4) to the nitrogen, while rendering it generally unreactive towards electrophilic substitution. youtube.comyoutube.com
Nucleophilic Aromatic Substitution (SNAr) Pathways at the Chloro Position
The 4-position of the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), a key reaction pathway for this compound. youtube.comstackexchange.com The chloro atom at this position serves as an effective leaving group. The reaction proceeds via a two-step addition-elimination mechanism.
First, a nucleophile attacks the carbon atom bonded to the chlorine (C4). This step is typically the rate-determining step and results in the formation of a high-energy anionic intermediate, often called a Meisenheimer complex. stackexchange.com The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The stability of this complex is crucial for the reaction to proceed. In the case of attack at the C4 position, the negative charge can be delocalized onto the electronegative ring nitrogen through resonance, which provides significant stabilization. stackexchange.com This stabilization is a primary reason why nucleophilic substitution is favored at the 2- and 4-positions of the pyridine ring. youtube.comstackexchange.com
In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. youtube.com A wide range of nucleophiles can displace the chloride in 4-chloropyridines, leading to diverse derivatives. nih.gov
| Nucleophile Type | Example Nucleophile | Resulting Functional Group |
| Oxygen Nucleophiles | Sodium Methoxide (B1231860) (CH₃ONa) | Methoxy (B1213986) |
| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | Amino, Alkylamino |
| Sulfur Nucleophiles | Sodium Thiolate (RSNa) | Alkylthio |
| Carbon Nucleophiles | Cyanide (CN⁻) | Cyano |
This interactive table provides examples of nucleophiles that can participate in SNAr reactions with 4-chloropyridines.
Electrophilic Aromatic Substitution Reactivity
In contrast to its reactivity towards nucleophiles, the pyridine ring is strongly deactivated towards Electrophilic Aromatic Substitution (EAS). youtube.com The electron-withdrawing nature of the nitrogen atom reduces the nucleophilicity of the ring carbons. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. youtube.com This further increases the deactivation of the ring, making substitution even more difficult.
When EAS reactions do occur on the pyridine ring, they are generally directed to the C3 and C5 positions (meta to the nitrogen), as these positions are less deactivated than the C2, C4, and C6 positions. youtube.com In this compound, the directing effects of the existing substituents must also be considered:
2-Propoxy group : An alkoxy group is activating and directs incoming electrophiles to the ortho and para positions (C3 and C5, as C6 is sterically hindered and C4 is occupied).
4-Chloro group : A halogen is deactivating but also an ortho-para director (directing to C3 and C5).
Pyridine Nitrogen : Deactivating and meta-directing (to C3 and C5).
Transformations Involving the Propoxy Functional Group
Cleavage and Derivatization of the Ether Linkage
The ether bond in this compound can be cleaved under strongly acidic conditions, typically using hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group (an alcohol). masterorganicchemistry.com
Following protonation, a nucleophile (e.g., Br⁻ or I⁻) attacks one of the adjacent carbon atoms. Due to the high stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, nucleophilic attack occurs on the alkyl (propyl) side of the ether. libretexts.org The reaction at this primary carbon proceeds via an Sₙ2 mechanism, leading to the formation of 2-hydroxy-4-chloropyridine (or its tautomer, 4-chloro-2-pyridone) and a propyl halide. masterorganicchemistry.comopenstax.org
Reaction: this compound + HBr → 4-Chloro-2-pyridone + 1-Bromopropane (B46711)
Derivatization can also occur, for instance, through Williamson-type ether synthesis where the propoxy group is first cleaved to a hydroxyl group, which can then be reacted with other alkyl halides to introduce different alkoxy groups. researchgate.net
Influence of the Propoxy Group on Remote Site Reactivity
This electron-donating character increases the electron density of the pyridine ring, which has several consequences:
Effect on SNAr: The increased electron density can slightly decrease the rate of nucleophilic aromatic substitution at the C4 position by making the target carbon less electrophilic. However, this effect is generally outweighed by the powerful activation provided by the ring nitrogen for SNAr at the 4-position.
Effect on EAS: The +R effect of the propoxy group partially counteracts the deactivating effects of the ring nitrogen and the chloro group, making the ring more susceptible to electrophilic attack than an unsubstituted pyridine. nih.gov As mentioned, it directs electrophiles to the C3 and C5 positions.
Halogen-Mediated Reactivity of this compound
The chlorine atom at the C4 position is not only a leaving group in SNAr reactions but also serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.
While chloropyridines are generally less reactive in these reactions than their bromo or iodo analogs, advancements in catalyst design have enabled their effective use. mdpi.com Palladium-catalyzed reactions are common examples:
Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a new C-C bond, yielding 4-aryl- or 4-alkyl-2-propoxypyridines.
Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a C-N bond.
Heck Coupling: Reaction with an alkene to form a C-C bond at the vinylic position.
These reactions provide a powerful method for elaborating the structure of the pyridine core, allowing for the synthesis of complex molecules from the this compound building block. mdpi.com The choice of catalyst, ligand, base, and reaction conditions is critical for achieving high yields, especially with the less reactive chloro-substituent.
Cross-Coupling Reactivity with Organometallic Reagents
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a viable substrate for such transformations. fiveable.me The chlorine atom at the C4 position can be readily replaced by various organic groups using different organometallic reagents. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. fiveable.meyonedalabs.comyoutube.com
Suzuki-Miyaura Coupling: This reaction couples the pyridine derivative with organoboron compounds, typically boronic acids or esters, to form a new carbon-carbon bond. yonedalabs.comresearchgate.net For this compound, this allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. yonedalabs.com Studies on similar dichloropyridine systems have shown that the C4 position is often more reactive than the C2 position in Suzuki couplings. nih.govnih.gov
Stille Coupling: In the Stille reaction, organotin reagents (stannanes) are used to transfer an organic group to the pyridine ring. nrochemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups. nrochemistry.comyoutube.com The mechanism is similar to other palladium-catalyzed couplings, involving a Pd(0)/Pd(II) cycle. wikipedia.org
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the C4 position of the pyridine and a terminal alkyne. organic-chemistry.orgwikipedia.orgmdpi.com The process is typically co-catalyzed by palladium and copper(I) salts and requires a base. organic-chemistry.orgwikipedia.org It is a highly effective method for synthesizing arylalkynes.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands, which are crucial for the efficiency of the catalytic cycle. youtube.com
| Coupling Reaction | Organometallic Reagent | Catalyst System (Typical) | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, THF/H₂O | 4-Aryl-2-propoxypyridine |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | - (or additive like LiCl) | Toluene, DMF | 4-R-2-propoxypyridine (R=alkyl, vinyl, aryl) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | 4-(Alkynyl)-2-propoxypyridine |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / Ligand (e.g., XPhos) | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 4-(R¹R²N)-2-propoxypyridine |
Role of Chlorine as a Leaving Group in Substitution Processes
The chlorine atom at the 4-position of this compound is an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards attack by nucleophiles. youtube.com This effect is particularly pronounced when the leaving group is at the 2- or 4-position, as the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. youtube.comlibretexts.org
The SNAr mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org First, the nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate. libretexts.org In the second, typically fast, step, the chloride ion is expelled to restore the aromaticity of the ring. youtube.com A wide range of nucleophiles, including alkoxides, amines, and thiols, can displace the chloride.
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium methoxide (NaOMe) | 4-Methoxy-2-propoxypyridine |
| Amine | Pyrrolidine | 4-(Pyrrolidin-1-yl)-2-propoxypyridine |
| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-2-propoxypyridine |
| Hydroxide (B78521) | Potassium hydroxide (KOH) | 2-Propoxypyridin-4-one |
Mechanistic Investigations of Pyridine Ring Functionalization
Understanding the mechanisms behind the synthesis and transformation of substituted pyridines is crucial for optimizing reaction conditions and developing new synthetic methodologies.
Elucidation of Reaction Pathways for Halogen-Alkoxy Pyridine Synthesis
The synthesis of this compound can be approached through several pathways, typically involving the sequential introduction of the chloro and propoxy substituents onto a pyridine core.
One common route involves the initial chlorination of a pyridine derivative. For instance, pyridine can be chlorinated to produce chloropyridines, although controlling the regioselectivity can be challenging. patsnap.com A more controlled method might start with a pre-functionalized pyridine, such as a pyridone. The synthesis could proceed as follows:
Nitration/Hydroxylation: Starting with pyridine-N-oxide, nitration can occur at the 4-position. Subsequent conversion of the nitro group or direct hydroxylation can yield 4-hydroxypyridine (B47283).
Chlorination: The hydroxyl group of 4-hydroxypyridine (which exists in equilibrium with its pyridone tautomer) can be converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com This yields 4-chloropyridine.
Alkoxylation/Substitution: The subsequent introduction of the 2-propoxy group would likely proceed via another substitution reaction. This could involve an initial oxidation to an N-oxide followed by nucleophilic substitution with sodium propoxide, or a more complex directed metallation-substitution sequence.
Alternatively, a pathway starting with a 2-substituted pyridine could be employed:
Alkoxylation: 2-Chloropyridine (B119429) can react with sodium propoxide in a nucleophilic aromatic substitution reaction to form 2-propoxypyridine (B3200643).
Directed Chlorination: The 2-propoxy group can direct subsequent electrophilic chlorination to other positions on the ring, although achieving specific C4 chlorination might require specific conditions or a more elaborate strategy involving protecting groups or directed ortho-metalation pathways.
The Vilsmeier-Haack reaction on certain ketones followed by reaction with ammonium (B1175870) acetate (B1210297) has also been reported as a method for synthesizing 4-chloropyridines. chempanda.com
Kinetic Studies of Key Transformation Steps
While specific kinetic data for reactions involving this compound are not extensively published, the kinetics of related transformations on pyridine and purine (B94841) systems provide significant insight.
In SNAr reactions, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is generally the rate-determining step. masterorganicchemistry.comyoutube.com The rate of reaction is therefore highly dependent on the electrophilicity of the pyridine ring and the nucleophilicity of the attacking species. Electron-withdrawing groups on the ring will increase the reaction rate by stabilizing the anionic intermediate, while electron-donating groups will decrease it. libretexts.org
For palladium-catalyzed cross-coupling reactions, kinetic analyses have shown that the rate-determining step can vary depending on the specific reaction, ligands, and substrates. It can be the oxidative addition of the aryl halide to the Pd(0) complex, the transmetalation step, or the final reductive elimination. youtube.com For example, in Buchwald-Hartwig amination, the choice of a bulky, electron-rich phosphine ligand is critical to accelerate the reductive elimination step, which is often rate-limiting. youtube.com
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound this compound (CAS Number: 1356087-59-6) is not publicly available. As a result, an article detailing its specific spectroscopic characterization with factual data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) cannot be generated at this time.
The generation of a scientifically accurate and authoritative article as requested requires access to published research findings that include detailed experimental data. Despite extensive searches for the synthesis and characterization of this compound, no papers or database entries containing its ¹H NMR, ¹³C NMR, IR, or HRMS data could be located.
While data for structurally related compounds—such as 4-chloropyridine, 2-propoxypyridine, and other substituted pyridines—are available, using this information to create a predictive analysis for this compound would not meet the required standard of scientific accuracy based on verified experimental findings.
Therefore, the content for the requested outline below cannot be provided.
Spectroscopic Characterization Methodologies for this compound 4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation 4.1.1. Proton Nuclear Magnetic Resonance (¹H NMR) Analysis 4.1.2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis 4.1.3. Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) 4.2. Infrared (IR) Spectroscopy for Functional Group Identification 4.3. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis 4.3.1. High-Resolution Mass Spectrometry (HRMS)
Further research or de novo synthesis and characterization of this compound would be required to obtain the necessary data to fulfill the original request.
Spectroscopic Characterization Methodologies for 4 Chloro 2 Propoxypyridine
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of molecules that are thermally unstable or non-volatile. libretexts.org This method allows for the ionization of a sample from a liquid solution, which is then transferred to the gas phase for mass analysis. uvic.ca In the context of 4-Chloro-2-propoxypyridine, ESI-MS provides crucial information about its molecular weight and can help in confirming its chemical structure.
The process involves dissolving the sample in a suitable solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until the analyte molecules are expelled as gas-phase ions. uvic.ca These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). libretexts.org
For this compound, a typical ESI-MS analysis would be conducted in positive ion mode. The molecule is expected to be protonated, forming the pseudomolecular ion [M+H]⁺. Given the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. miamioh.edu This results in two major peaks in the mass spectrum separated by two m/z units, with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope. miamioh.edu
The fragmentation pattern of this compound under ESI-MS/MS conditions can provide further structural information. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, characteristic fragment ions can be generated. lcms.cz For instance, fragmentation may involve the loss of the propoxy group or the chlorine atom.
Below is a table summarizing the expected ESI-MS data for this compound.
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Intensity Ratio |
| [M+H]⁺ | 172.06 | 174.06 | ~3:1 |
| [M+Na]⁺ | 194.04 | 196.04 | ~3:1 |
This table is based on the theoretical molecular weight and isotopic distribution.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. msu.edu This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org The resulting spectrum provides valuable information about the electronic structure of a compound, particularly the presence of chromophores, which are the parts of a molecule that absorb light. msu.edu
For this compound, the UV-Vis spectrum is primarily influenced by the pyridine (B92270) ring, which is a key chromophore. The electronic transitions in the pyridine ring are typically of the π → π* and n → π* type. researchgate.net The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at longer wavelengths.
The substitution pattern on the pyridine ring significantly affects the position and intensity of the absorption bands. The presence of the chloro and propoxy groups will cause a shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. The chlorine atom, being an auxochrome, can cause a bathochromic (red) shift of the π → π* transitions due to its electron-donating resonance effect and electron-withdrawing inductive effect. The propoxy group, also an auxochrome, will likewise influence the electronic transitions.
The solvent in which the spectrum is recorded can also play a role. Polar solvents can interact with the molecule and alter the energy levels of the electronic states, leading to shifts in the absorption bands. researchgate.net
A typical UV-Vis spectrum of a substituted pyridine derivative would show characteristic absorption bands in the UV region, generally between 200 and 400 nm. nist.gov The specific λ_max values for this compound would need to be determined experimentally.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a UV-Vis analysis of this compound in a common solvent like ethanol.
| Solvent | λ_max 1 (nm) | Molar Absorptivity (ε₁) (M⁻¹cm⁻¹) | λ_max 2 (nm) | Molar Absorptivity (ε₂) (M⁻¹cm⁻¹) |
| Ethanol | ~220-230 | Value | ~260-270 | Value |
The λ_max values are estimations based on related pyridine compounds. Actual experimental values are required for confirmation.
Computational and Theoretical Investigations of 4 Chloro 2 Propoxypyridine
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern chemistry, solving the Schrödinger equation (or its derivatives) to determine the electronic structure and energy of a molecule. These methods provide a detailed, electron-level understanding of molecular behavior.
Density Functional Theory (DFT) is a highly effective and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. ias.ac.inresearcher.liferesearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the simpler, spatially dependent electron density. For 4-Chloro-2-propoxypyridine, DFT calculations would begin by optimizing the molecule's geometry to find its lowest energy arrangement of atoms.
This optimized structure would then be used to calculate key electronic properties. The distribution of electron density would reveal the electron-rich and electron-deficient areas of the molecule, highlighting the electronegative influence of the nitrogen and chlorine atoms. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ias.ac.in A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table is for illustrative purposes and shows typical parameters obtained from a DFT calculation.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy | -1250.5 Hartree | A measure of the molecule's overall stability at 0 K. |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |
| LUMO Energy | -0.9 eV | Indicates the energy of the lowest available electron state; relates to electron affinity. |
| HOMO-LUMO Gap | 5.9 eV | Correlates with chemical reactivity and stability. |
The Hartree-Fock (HF) method is another fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. nih.govwikipedia.org While generally less accurate than modern DFT methods for calculating energies due to its neglect of electron correlation, the HF method provides a clear and valuable qualitative picture of the molecular orbitals (MOs). nih.govacs.org
For this compound, an HF calculation would yield a set of canonical molecular orbitals and their corresponding energy levels. Visualizing these orbitals would offer insights into the molecule's bonding framework. For instance, it would clearly depict the π-orbitals associated with the pyridine (B92270) ring, the σ-bonds forming the molecular skeleton, and the lone-pair orbitals localized on the nitrogen, oxygen, and chlorine atoms. This analysis is crucial for understanding how the molecule would interact with other chemical species in potential reactions.
Molecular Modeling and Dynamics Simulations
While quantum chemistry focuses on the electronic structure, molecular modeling and dynamics simulations explore the physical movements and conformational landscapes of molecules.
The propoxy group (–O–CH₂–CH₂–CH₃) attached to the pyridine ring is flexible, with multiple rotatable single bonds. This flexibility means that this compound can exist in various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements.
Computational methods are powerful tools for predicting the spectroscopic data that is used for experimental structure elucidation.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations, typically using DFT with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. acs.orgaip.orgaip.org For this compound, a calculated NMR spectrum would be compared against an experimental one to confirm the structure and assign specific signals to each proton and carbon atom in the molecule.
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. A computational frequency analysis calculates these same vibrations. cdnsciencepub.comcore.ac.uk Each calculated vibrational mode can be animated to visualize the atomic motions, such as C-H stretches, C=C ring stretches, or C-Cl stretches. This allows for a confident assignment of the absorption bands observed in experimental IR and Raman spectra.
Table 2: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data for this compound This table illustrates how calculated values are used to validate and assign experimental data.
| Parameter | Type | Hypothetical Experimental Value | Hypothetical Calculated Value |
|---|---|---|---|
| ¹H NMR Shift | H at position 3 | 6.8 ppm | 6.75 ppm |
| ¹³C NMR Shift | C at position 4 | 145 ppm | 144.2 ppm |
| Vibrational Freq. | C=N stretch | 1580 cm⁻¹ | 1585 cm⁻¹ |
Reaction Mechanism Modeling
Computational chemistry is invaluable for exploring the pathways and energetics of chemical reactions. For this compound, a key reaction of interest would be the nucleophilic substitution of the chlorine atom, a common reaction for chloropyridines. wikipedia.org
Transition State Characterization for Key Chemical Transformations
The synthesis of this compound and its subsequent reactions involve the formation and breaking of chemical bonds. Understanding the mechanisms of these transformations requires the characterization of the corresponding transition states—the highest energy point along a reaction coordinate.
Currently, there is a lack of published data detailing the transition state geometries, energies, and vibrational frequencies for reactions involving this compound. Such studies, typically performed using Density Functional Theory (DFT) or other high-level quantum chemical methods, would be invaluable for:
Optimizing Reaction Conditions: By calculating the activation energies for different synthetic routes, computational chemists can predict the most efficient pathways, potentially leading to higher yields and fewer byproducts.
Understanding Regioselectivity: In reactions where multiple products can be formed, transition state analysis can explain why one isomer is favored over another. For instance, in the substitution of a dichloropyridine precursor, theoretical calculations could elucidate the factors governing the selective introduction of the propoxy group at the 2-position.
Investigating Reaction Mechanisms: Computational studies can provide a step-by-step visualization of the reaction mechanism, identifying key intermediates and transition states that are often difficult to observe experimentally.
Future research in this area would need to focus on modeling the key synthetic steps, such as the nucleophilic substitution reaction between a dichloropyridine and sodium propoxide, to characterize the relevant transition states.
Energetic Profiles of Synthetic Pathways
A complete energetic profile of a synthetic pathway maps the energy changes from reactants to products, including all intermediates and transition states. This provides a thermodynamic and kinetic understanding of the reaction.
For this compound, the construction of such profiles is essential for a rational approach to its synthesis. An energetic profile would typically include:
Energies of Intermediates: Identifying any stable or transient species formed during the reaction.
Activation Energies: The energy barriers that must be overcome for the reaction to proceed, which are determined by the transition state energies.
A hypothetical energetic profile for a key synthetic step could be represented in a data table, though no specific experimental or calculated values for this compound are currently available in the literature.
Table 1: Hypothetical Energetic Profile for a Key Synthetic Step of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | Data Not Available |
| Intermediate | Data Not Available |
| Transition State 2 | Data Not Available |
| Products | Data Not Available |
The absence of such data highlights a critical area for future computational research to support the synthetic chemistry of this compound.
Structure-Reactivity and Structure-Property Relationship Studies
Structure-Reactivity and Structure-Property Relationship (SAR and QSPR) studies aim to correlate the chemical structure of a molecule with its reactivity and physical properties, respectively. For this compound, these studies would involve investigating how the presence and position of the chloro and propoxy substituents on the pyridine ring influence its behavior.
Key molecular descriptors that could be calculated using computational methods to build SAR and QSPR models include:
Electronic Properties:
Atomic Charges: Distribution of electron density within the molecule.
Energies of Frontier Molecular Orbitals (HOMO and LUMO): These are crucial for predicting reactivity in chemical reactions.
Steric Properties:
Molecular Volume and Surface Area: Describing the size and shape of the molecule.
Topological Indices:
Numerical descriptors derived from the molecular graph.
While general QSAR and QSPR studies have been conducted on various classes of substituted pyridines, specific models and data for this compound are not documented. The development of such models would enable the prediction of various properties without the need for extensive experimental work.
Table 2: Key Molecular Descriptors for Structure-Property Relationship Studies of this compound
| Descriptor | Predicted Property | Significance |
| HOMO-LUMO Gap | Reactivity, UV-Vis absorption | A smaller gap generally indicates higher reactivity. |
| Dipole Moment | Solubility, Intermolecular interactions | Influences physical properties like boiling point and solubility. |
| Molecular Electrostatic Potential (MEP) | Sites for nucleophilic/electrophilic attack | Predicts how the molecule will interact with other reagents. |
Applications of 4 Chloro 2 Propoxypyridine As a Synthetic Intermediate
Building Block for Novel Pyridine-Based Heterocycles
4-Chloro-2-propoxypyridine serves as a valuable starting material for the creation of more complex pyridine-containing molecules. Its structure, featuring a reactive chlorine atom and a propoxy group on a pyridine (B92270) ring, allows for a variety of chemical transformations.
Synthesis of Substituted Pyridine Derivatives
The chlorine atom at the 4-position of this compound is susceptible to nucleophilic substitution, making it a key feature for introducing a wide range of functional groups onto the pyridine ring. This reactivity allows for the synthesis of various substituted pyridine derivatives. For example, it can react with amines to introduce amino groups, a crucial step in building more complex molecules. rsc.org
One specific application involves the palladium-catalyzed amination of 4-chloro-5-iodo-2-propoxypyridine with various anilines. rsc.org This reaction demonstrates the ability to selectively introduce an amino group at the 4-position, a critical step in the synthesis of more complex heterocyclic structures. rsc.org The propoxy group at the 2-position often remains intact during these transformations, providing a stable scaffold for further modifications.
| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |
| 4-Chloro-5-iodo-2-propoxypyridine | Aniline | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | 4-Anilino-5-iodo-2-propoxypyridine | rsc.org |
| 4-Chloro-5-iodo-2-propoxypyridine | 4-Aminopyridine | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | 4-(Pyridin-4-ylamino)-5-iodo-2-propoxypyridine | rsc.org |
Construction of Fused and Bridged Pyridine Ring Systems
The reactivity of this compound also extends to the construction of more elaborate fused and bridged pyridine ring systems. These complex structures are often found in biologically active molecules and advanced materials. The strategic placement of the chloro and propoxy groups allows for sequential reactions to build additional rings onto the initial pyridine core.
For instance, the chlorine atom can participate in intramolecular cyclization reactions, where another part of the molecule attacks the carbon atom to which the chlorine is attached, forming a new ring. This strategy is employed in the synthesis of various polycyclic aromatic compounds. The development of new methods for creating these systems is an active area of research. bath.ac.uk
Intermediate in the Preparation of Organic Ligands and Coordination Compounds
The pyridine nitrogen atom in this compound can act as a binding site for metal ions, making it a useful building block for the synthesis of organic ligands. researchgate.net These ligands, which are organic molecules that can bind to metal atoms, are essential components of coordination compounds. researchgate.net Coordination compounds have a wide range of applications, including catalysis, materials science, and medicine. researchgate.netnih.gov
The specific properties of the resulting coordination compound can be tuned by modifying the substituents on the pyridine ring. The presence of the propoxy group and the potential for substitution at the 4-position allow for the design of ligands with specific electronic and steric properties, which in turn influence the behavior of the final metal complex. nih.gov
Precursor for the Synthesis of Agrochemical and Industrial Chemicals
This compound and its derivatives are valuable intermediates in the production of various agrochemicals and industrial chemicals. The pyridine ring is a common feature in many herbicides and pesticides. For instance, chlorinated pyridine derivatives are used as intermediates in the synthesis of herbicides.
The synthesis of certain agrochemicals may involve the use of related chlorinated pyridine structures as key building blocks. The reactivity of the chlorine atom allows for its displacement by other functional groups to build the final active ingredient. Industrial applications also utilize pyridine derivatives in the manufacturing of dyes and other specialty chemicals. iarc.fr
Strategic Component in Multi-Step Organic Synthesis for Complex Molecules
In the intricate field of multi-step organic synthesis, where complex molecules are built up from simpler starting materials, this compound can serve as a crucial intermediate. chemistrydocs.comyoutube.com Its defined structure and predictable reactivity make it a reliable component in a longer synthetic sequence. nih.gov
The synthesis of complex molecules often requires a retrosynthetic approach, where the target molecule is conceptually broken down into simpler precursors. youtube.com A molecule like this compound can be a key "synthon," a fragment that can be reliably incorporated into the growing molecular framework. Its utility is highlighted in the synthesis of various complex natural products and pharmaceutically relevant compounds. nih.govlkouniv.ac.in For example, related chloro-substituted heterocyclic compounds are used as precursors in the synthesis of various therapeutic agents. medchemexpress.com
Conclusion and Future Directions in Research on 4 Chloro 2 Propoxypyridine
Synopsis of Current Achievements in 4-Chloro-2-propoxypyridine Chemistry
The field of this compound chemistry has seen notable advancements, primarily centered on its synthesis and its role as a key intermediate in the creation of more complex molecules. A significant achievement has been the development of synthetic routes to produce 4-amino-2-propoxypyridine, a derivative of this compound. One such method involves a Curtius reaction starting from propyl 2-propoxy-pyridine-4-carboxylate. googleapis.com Another approach utilizes (1,1-dimethylethyl) N-(2-propoxy-4-pyridinyl)carbamate, which is treated with trifluoroacetic acid to yield 4-amino-2-propoxypyridine. googleapis.com These synthetic achievements are crucial as they provide pathways to valuable building blocks for the pharmaceutical and agrochemical industries.
Furthermore, research has established the reactivity of the pyridine (B92270) ring in related compounds, where the presence of electron-withdrawing groups like chlorine activates the ring for nucleophilic substitution. This understanding of reactivity is fundamental to the strategic use of this compound in synthesizing a variety of substituted pyridines. The development of methods for the synthesis of related halogenated pyridines, such as the chlorination of pyridine derivatives, provides a foundational knowledge base that can be applied to the specific synthesis and functionalization of this compound. google.compatsnap.com
Identification of Open Challenges and Research Gaps
Despite the progress, several challenges and research gaps remain in the study of this compound. A primary challenge lies in achieving highly regioselective and efficient synthesis. While general methods for halogenating and functionalizing pyridines exist, developing specific, high-yield protocols for this compound that minimize the formation of isomers and byproducts remains an area for improvement. Direct and selective functionalization of the pyridine ring can be difficult due to its electron-deficient nature and the coordinating ability of the nitrogen atom. researchgate.net
A significant research gap is the limited data on the comprehensive physicochemical properties and biological activity of this compound itself. While it is used as an intermediate, its own potential applications are largely unexplored. There is a lack of in-depth studies on its toxicological profile, metabolic fate, and potential environmental impact. Furthermore, the exploration of its utility in materials science, for instance, as a component in polymers or functional materials, is an unaddressed area. mdpi.com
Emerging Synthetic Methodologies Applicable to Halogenated Alkoxypyridines
The broader field of synthetic chemistry is continually evolving, offering new methodologies that could be applied to the synthesis and functionalization of halogenated alkoxypyridines like this compound.
Modern Halogenation Techniques: Advanced halogenation methods that offer greater regioselectivity and milder reaction conditions are being developed. researchgate.net These include the use of novel halogenating agents and catalyst systems that can selectively introduce a halogen atom at a specific position on the pyridine ring, even in the presence of other functional groups.
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods could be employed to functionalize the 4-position of the pyridine ring by replacing the chlorine atom with a wide range of substituents, thus creating diverse libraries of 2-propoxypyridine (B3200643) derivatives.
C-H Functionalization: Direct C-H functionalization is an increasingly important area of research that offers a more atom-economical approach to modifying heterocyclic compounds. researchgate.net Developing methods for the selective C-H activation of the pyridine ring in this compound could open up new avenues for creating novel derivatives without the need for pre-functionalization.
Photocatalysis and Electrocatalysis: The use of light and electricity to drive chemical reactions is gaining traction. researchgate.net Photochemical methods, for instance, can generate pyridinyl radicals that undergo unique coupling reactions, offering new selectivity patterns compared to traditional methods. acs.org
Flow Chemistry: The application of flow chemistry can lead to safer, more efficient, and scalable syntheses of halogenated alkoxypyridines. thieme.de Continuous processing can allow for better control over reaction parameters, leading to higher yields and purity.
Outlook on Potential Future Research Avenues and Interdisciplinary Applications
The future of research on this compound is poised to expand beyond its current role as a synthetic intermediate.
Medicinal Chemistry: Substituted pyridines are a cornerstone of many pharmaceuticals. jchemrev.com Future research could focus on synthesizing and screening libraries of 4-substituted-2-propoxypyridines for various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. jchemrev.comresearchgate.net The propoxy group and the chlorine atom provide handles for further modification to optimize activity and pharmacokinetic properties.
Agrochemicals: Given the prevalence of pyridine-based compounds in herbicides and pesticides, there is potential to develop new agrochemicals derived from this compound. googleapis.compjoes.com Research could target the discovery of novel compounds with improved efficacy, selectivity, and environmental profiles.
Materials Science: The pyridine moiety can be incorporated into polymers and organic materials. mdpi.commdpi.com Future work could explore the synthesis of monomers based on this compound for the development of new materials with tailored electronic, optical, or thermal properties. For instance, quaternized pyridine derivatives are known to have interesting solvation and conductivity properties. mdpi.com
Catalysis: Pyridine derivatives can act as ligands for transition metal catalysts. researchgate.net The synthesis of novel ligands based on the this compound scaffold could lead to catalysts with enhanced activity and selectivity for a variety of organic transformations.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-Chloro-2-propoxypyridine, and how are reaction conditions optimized for scale-up?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, introducing the propoxy group at the pyridine 2-position may require base-mediated alkoxylation (e.g., NaOH in dichloromethane) . Optimize temperature (40–60°C), solvent polarity (e.g., DMF for high-temperature stability), and catalyst loading (e.g., phase-transfer catalysts) to improve yield. Purification via column chromatography or recrystallization ensures purity >95% .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify substituent positions (e.g., chloro at C4, propoxy at C2) through coupling patterns and chemical shifts .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 186.6) and fragmentation patterns .
- FT-IR : Detect functional groups (C-Cl stretch ~550 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
Q. What intermediates are critical in the synthesis of this compound, and how are they isolated?
- Methodological Answer : Key intermediates include 2-propoxypyridine and this compound precursors. Isolation techniques:
- Liquid-liquid extraction to remove unreacted starting materials.
- Flash chromatography for intermediates with polar functional groups .
- Monitor progress via TLC (silica gel, hexane:ethyl acetate eluent) .
Q. What are the recommended storage conditions for this compound to ensure long-term stability?
- Methodological Answer : Store in amber vials under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis or photodegradation. Periodically analyze stability via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced Research Questions
Q. How can researchers address inconsistencies in the reported biological activity data of this compound derivatives?
- Methodological Answer :
- Assay Validation : Replicate assays under standardized conditions (pH, temperature, cell lines) .
- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required) .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying propoxy chain length) to isolate contributing functional groups .
Q. What experimental strategies improve the regioselectivity in the synthesis of this compound analogs?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., -NO2) to steer chloro/propoxy substitution .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions .
- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
Q. How to design ecotoxicological studies for this compound when existing data is limited?
- Methodological Answer :
- Acute Toxicity Tests : Use Daphnia magna (OECD 202) to determine 48h LC50 values .
- Biodegradation Assays : Monitor degradation in soil/water systems via LC-MS/MS to assess half-life .
- Computational Modeling : Apply QSAR models to predict bioaccumulation potential .
Q. How to resolve discrepancies between computational predictions and experimental results in the reactivity of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
